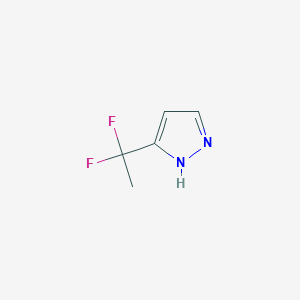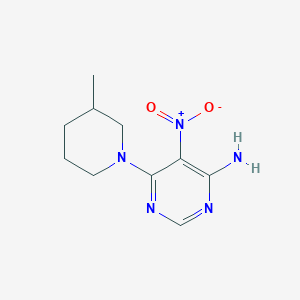
(2R)-2-(3,5-Difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-(3,5-Difluorophenyl)propanoic acid” is a fluorinated derivative of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of various conditions such as pain, fever, and inflammation. It has a CAS Number of 1630642-90-8 .
Chemical Reactions Analysis
Thermogravimetric analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes . This measurement provides information about physical phenomena, such as phase transitions, absorption, adsorption, and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides
Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. The study highlighted that soil organic matter and iron oxides are significant sorbents for these herbicides. They also emphasized the role of soil parameters such as pH, soil organic carbon content, and oxalate extractable iron in rationalizing the sorption of 2,4-D (Werner, Garratt, & Pigott, 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on degradation pathways, half-lives of precursors, and the potential of defluorination. The review emphasized the significance of understanding the environmental fate and effects of these precursors and their links to perfluoroalkyl carboxylic acids and sulfonic acids (Liu & Mejia Avendaño, 2013).
Extraction and Environmental Fate
Reactive Extraction of Carboxylic Acids
Djas and Henczka (2018) reviewed the applications of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions. The study highlighted the efficiency of supercritical CO2 in the reactive extraction process, offering an environmentally friendly and non-polluting alternative (Djas & Henczka, 2018).
Bioaccumulation of PFCAs
Conder et al. (2008) critically reviewed the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates and sulfonates. The review provided insights into the bioaccumulation behavior relative to the fluorinated carbon chain length and emphasized the need for further research on the bioaccumulation potential of perfluorinated acids with longer fluorinated carbon chains (Conder et al., 2008).
Developmental Toxicity and Global Trends
Developmental Toxicity of Perfluoroalkyl Acids
Lau, Butenhoff, and Rogers (2004) reviewed the developmental toxicity of perfluoroalkyl acids and their derivatives, emphasizing the relevance of recent postnatal studies on developmental and reproductive indices to human health risk. The review also suggested avenues for further research to support the risk assessment of these compounds (Lau, Butenhoff, & Rogers, 2004).
Scientometric Review of 2,4-D Herbicide Toxicity
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review of the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), summarizing global trends and identifying gaps in research. The review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, offering a quantitative visualization of the field's development (Zuanazzi, Ghisi, & Oliveira, 2020).
Propriétés
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLGSOLBOLYJW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)


![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)
![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)
